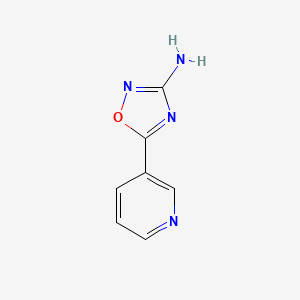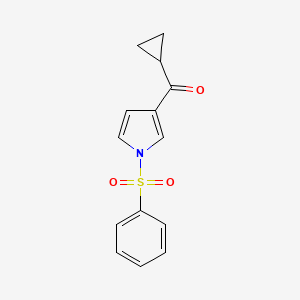
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol . It is primarily used in research and development within the field of life sciences . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrrole ring that is further substituted with a phenylsulfonyl group.
Preparation Methods
Chemical Reactions Analysis
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone involves its interaction with various molecular targets and pathways. The phenylsulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems .
Comparison with Similar Compounds
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can be compared to other sulfonyl-containing pyrrole derivatives, such as:
- Cyclopropyl[1-(methylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(ethylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(isopropylsulfonyl)-1H-pyrrol-3-yl]methanone
These compounds share similar structural features but differ in the nature of the sulfonyl substituent.
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYISPBKBJWIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
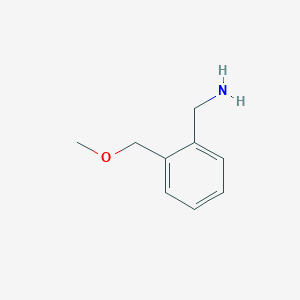
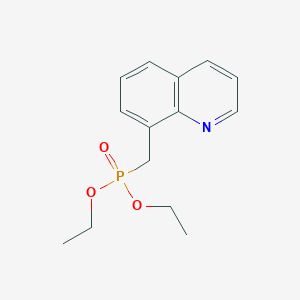
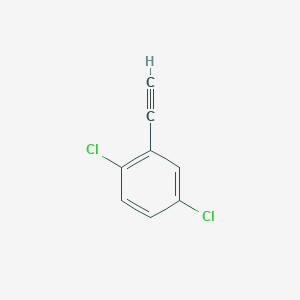
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)
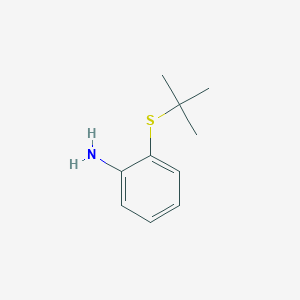

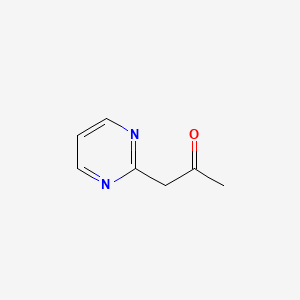

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
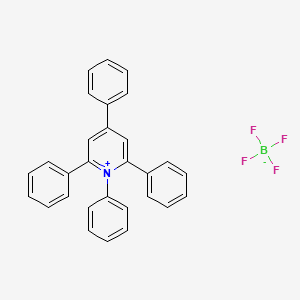
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

